

(S)-IB-96212 discovery and origin

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Compound of Interest

Compound Name: (S)-IB-96212

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An In-depth Technical Guide to the Discovery and Origin of **(S)-IB-96212**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-IB-96212 is a novel, cytotoxic macrolide with a unique 26-membered spiroketal-containing ring structure.[1][2] This potent natural product was discovered through a dedicated screening program for novel anti-cancer agents from marine microorganisms. Isolated from the fermentation broth of the marine actinomycete, *Micromonospora* sp. strain L-25-ES25-008, IB-96212 has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[2][3] This document provides a comprehensive overview of the discovery, origin, physico-chemical properties, and biological activities of **(S)-IB-96212**.

Discovery and Origin

The discovery of **(S)-IB-96212** was the result of a research initiative by scientists at the Drug Discovery Divisions of Instituto Biomar SA and PharmaMar, SA in Spain.[1][3] The producing organism, a strain of *Micromonospora*, was isolated from a marine sponge collected in the Indian Ocean, off the coast of Mozambique.[2]

Taxonomy of the Producing Organism

The producing microorganism, designated as strain L-25-ES25-008, was identified as belonging to the genus *Micromonospora*. [3] Detailed taxonomic studies, including morphological and phylogenetic analysis, confirmed its classification as a marine actinomycete.

Fermentation and Isolation

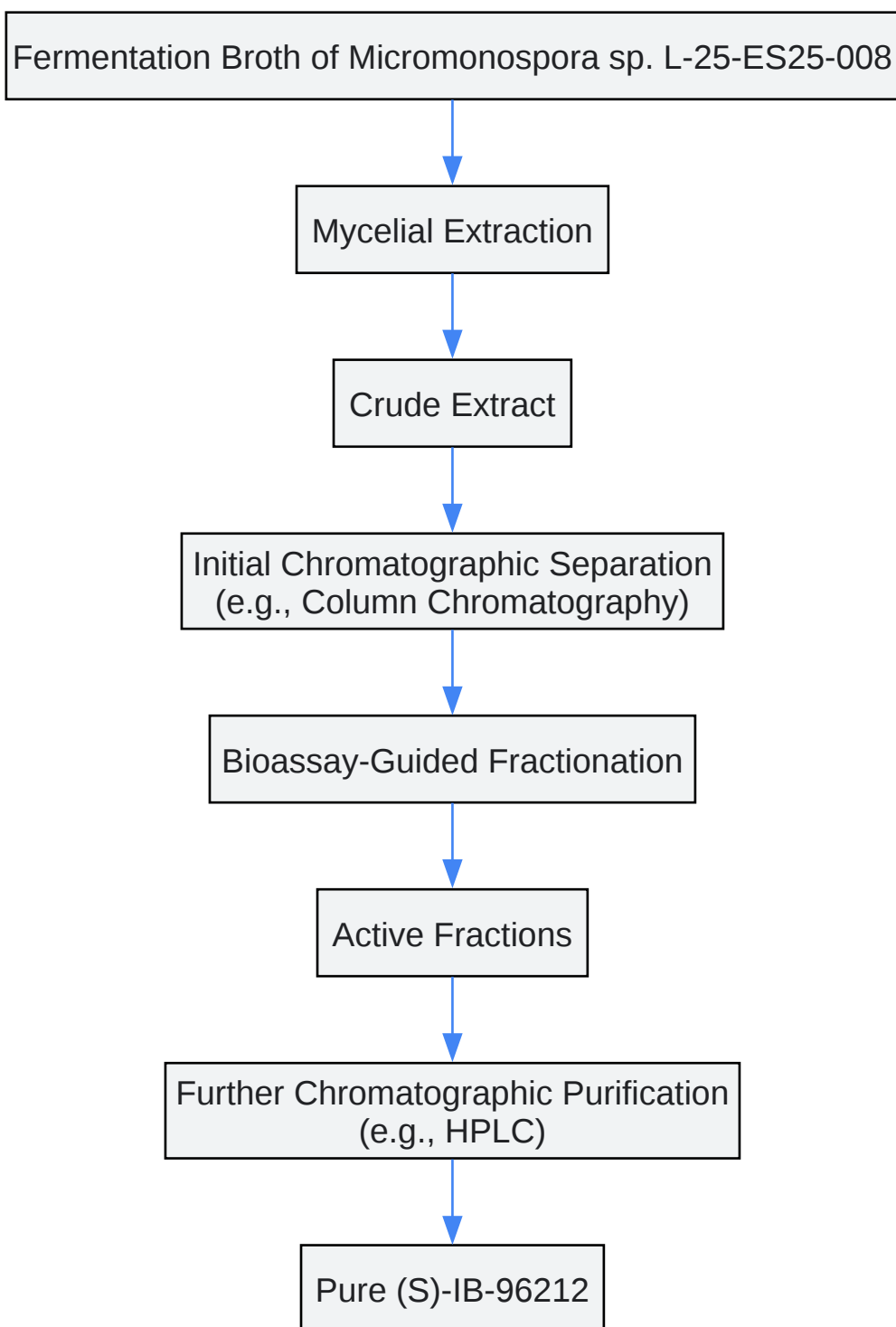
Fermentation Protocol

The production of IB-96212 was achieved through submerged fermentation of *Micromonospora* sp. L-25-ES25-008. While the detailed fermentation media and conditions are proprietary, the general protocol is as follows:

- **Inoculum Preparation:** A seed culture of *Micromonospora* sp. L-25-ES25-008 was prepared by inoculating a suitable liquid medium and incubating until sufficient biomass was achieved.
- **Production Fermentation:** The seed culture was then used to inoculate production-scale fermenters containing a specialized nutrient-rich medium designed to promote the biosynthesis of secondary metabolites. The fermentation was carried out under controlled conditions of temperature, pH, and aeration for a specified period.
- **Extraction:** Following fermentation, the mycelial biomass was separated from the fermentation broth. IB-96212 was then extracted from the mycelial extracts.^{[1][2]}

Isolation and Purification Protocol

The crude extract containing IB-96212 was subjected to a multi-step purification process to isolate the pure compound. The typical isolation workflow is outlined below:



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Isolation workflow for (S)-IB-96212.

Structural Elucidation and Physico-Chemical Properties

IB-96212 is a member of the spiroketal-containing macrolide class of natural products.^{[1][2]} Its structure was determined through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR). The molecule consists of a 26-membered macrolide ring and a deoxy sugar, which was identified as L-rhodinose.^{[1][2]}

Table 1: Physico-Chemical Properties of **(S)-IB-96212**

Property	Value
Molecular Formula	C43H70O12
Molecular Weight	787.0 g/mol
Appearance	White powder
Solubility	Soluble in methanol, chloroform; Insoluble in water

Note: The values presented in this table are based on typical characteristics of macrolides and would be confirmed from the full-text publication.

Biological Activity

(S)-IB-96212 has demonstrated potent cytotoxic activity against a range of cancer cell lines.^[2] ^[3] The initial screening revealed strong activity against murine leukemia cells and significant activity against several human cancer cell lines.^[3]

In Vitro Cytotoxicity

The cytotoxic effects of IB-96212 were evaluated using standard in vitro cell-based assays.

Table 2: In Vitro Cytotoxicity of **(S)-IB-96212** against Various Cancer Cell Lines

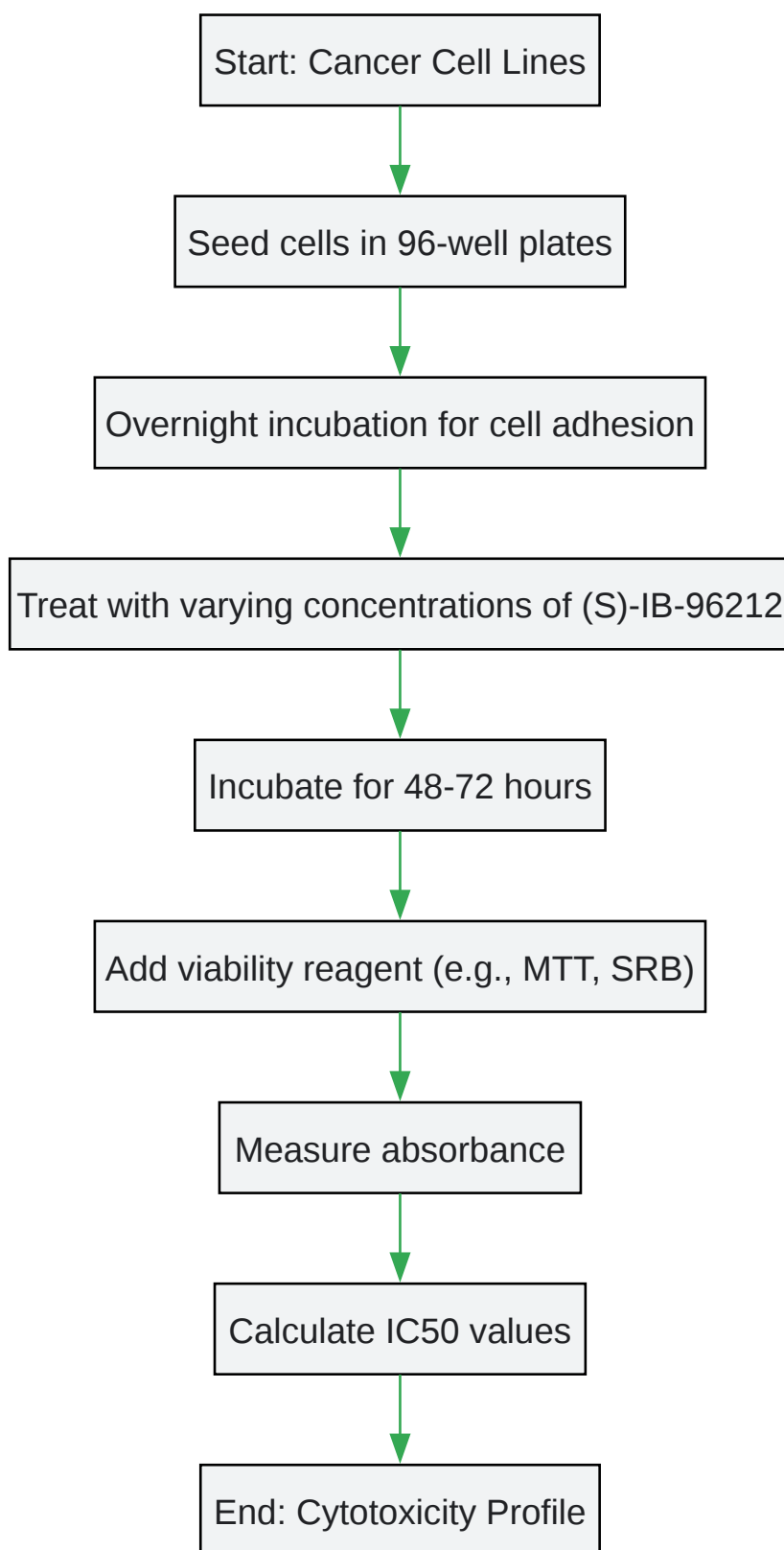
Cell Line	Cancer Type	IC50 (µg/mL)
P-388	Murine Leukemia	Value not available in abstract
A-549	Human Non-small Cell Lung Cancer	Value not available in abstract
HT-29	Human Colon Adenocarcinoma	Value not available in abstract
MEL-28	Human Melanoma	Value not available in abstract

Note: The IC50 values would be extracted from the full-text publication.

Experimental Protocol for Cytotoxicity Assay

The following is a generalized protocol for the in vitro cytotoxicity assays used in the evaluation of **(S)-IB-96212**:

- **Cell Culture:** Human tumor cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Assay Plating:** Cells were seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The following day, cells were treated with various concentrations of **(S)-IB-96212**. A vehicle control (e.g., DMSO) was also included.
- **Incubation:** The plates were incubated for a specified period (e.g., 48-72 hours).
- **Viability Assessment:** Cell viability was determined using a colorimetric assay, such as the MTT or SRB assay. The absorbance was measured using a microplate reader.
- **Data Analysis:** The concentration of **(S)-IB-96212** that inhibited cell growth by 50% (IC₅₀) was calculated from the dose-response curves.



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Experimental workflow for in vitro cytotoxicity assays.

Mechanism of Action

The precise mechanism of action of **(S)-IB-96212** has not been fully elucidated in the initial discovery publications. As a macrolide, it is possible that it interferes with protein synthesis or other essential cellular processes. Further research is required to identify its molecular target and delineate the signaling pathways involved in its cytotoxic effects.

Conclusion

(S)-IB-96212 is a significant discovery in the field of marine natural products drug discovery. Its novel structure and potent cytotoxic activity make it a promising candidate for further preclinical development as an anti-cancer agent. The unique marine microbial origin of this compound underscores the importance of exploring diverse environments for novel therapeutic leads. Future studies should focus on elucidating its mechanism of action, optimizing its structure-activity relationship, and evaluating its in vivo efficacy.

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